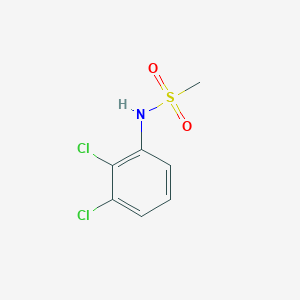

N-(2,3-dichlorophenyl)methanesulfonamide

Description

Contextual Significance of Sulfonamide Derivatives in Medicinal Chemistry and Chemical Biology

The sulfonamide functional group, -S(=O)₂-NH-, is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of therapeutic agents. tandfonline.comresearchgate.net Historically, sulfonamides, or "sulfa drugs," were the first class of synthetic antimicrobial agents to be widely used, revolutionizing the treatment of bacterial infections before the advent of penicillin. ajchem-b.com Their mechanism often involves mimicking the structure of p-aminobenzoic acid (PABA), an essential nutrient for bacterial synthesis of folic acid.

Beyond their antibacterial prowess, sulfonamide derivatives have demonstrated a remarkable breadth of biological activities. frontiersrj.com This versatile scaffold is integral to drugs with various therapeutic applications, including:

Antiviral: Certain sulfonamides have been investigated for their ability to combat viral infections. ajchem-b.comnih.gov

Anticancer: They can act as inhibitors of enzymes like carbonic anhydrase, which is implicated in the progression of some cancers. researchgate.netajchem-b.com

Anti-inflammatory: The sulfonamide moiety is a key feature in several non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net

Diuretic: These compounds can promote urine production, aiding in the treatment of conditions like hypertension. frontiersrj.com

Hypoglycemic: Some sulfonamides are used to manage blood sugar levels in diabetic patients. frontiersrj.com

The enduring importance of sulfonamides in drug discovery stems from their synthetic accessibility and the modular nature of their structure, which allows for systematic modifications to optimize biological activity and pharmacokinetic properties. frontiersrj.comnih.gov

Overview of Dichlorophenyl-Containing Chemical Scaffolds in Modern Chemical Research

The dichlorophenyl group is another "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. nih.govmdpi.com The presence and position of the two chlorine atoms on the phenyl ring can significantly influence a molecule's electronic properties, lipophilicity, and steric profile. These factors, in turn, dictate how the molecule interacts with biological receptors and enzymes.

The 2,3-dichloro substitution pattern, as seen in N-(2,3-dichlorophenyl)methanesulfonamide, is just one of several isomeric forms that have been explored. Research has shown that dichlorophenyl-containing scaffolds are key components in the design of various biologically active compounds. For instance, molecules incorporating a 2,3-dichlorophenylpiperazine unit have been designed as highly selective ligands for the dopamine (B1211576) D3 receptor, a target for treating psychomotor stimulant addiction. nih.gov Furthermore, other dichlorophenyl derivatives have been synthesized and investigated for their potential as anticancer agents. ijpsonline.com The strategic incorporation of the dichlorophenyl motif allows chemists to fine-tune the pharmacological profile of a lead compound.

Research Trajectory and Scientific Interest in this compound and its Analogs

Scientific interest in this compound and its analogs has largely centered on fundamental structural and conformational analysis. This research is crucial as the three-dimensional shape of a molecule and its intermolecular interactions are key determinants of its biological activity.

Detailed crystallographic studies have been conducted to elucidate the precise molecular structure of this compound. researchgate.net These investigations reveal critical information about bond lengths, bond angles, and the spatial arrangement of the atoms. A key finding is that the conformation of the N-H bond is syn to both the ortho- and meta-chloro substituents on the phenyl ring. researchgate.net This specific orientation influences the molecule's ability to form hydrogen bonds, which are vital for molecular recognition and binding to biological targets. The amide hydrogen atom is positioned on one side of the benzene (B151609) ring plane, while the methanesulfonyl group lies on the opposite side, making the hydrogen atom available to interact with a receptor molecule. researchgate.net

Comparative analyses with structurally similar compounds have provided further insights. For example, the conformation of this compound differs from that of analogs like N-(2,3-dimethylphenyl)methanesulfonamide and other chlorophenyl-substituted methanesulfonamides. researchgate.net These subtle structural variations, dictated by the nature and position of the substituents, can have profound effects on the crystal packing and, by extension, the compound's physicochemical properties.

The tables below summarize some of the key structural parameters determined from crystallographic studies of this compound and a related analog, highlighting the focus of the research in this area.

| Compound | Substituents | N-H Bond Conformation relative to Ortho/Meta Substituents | Reference |

|---|---|---|---|

| This compound | ortho-Cl, meta-Cl | syn to both | researchgate.net |

| N-(2,3-dimethylphenyl)methanesulfonamide | ortho-CH₃, meta-CH₃ | Between syn and anti | researchgate.net |

| N-(2-chlorophenyl)methanesulfonamide | ortho-Cl | syn | researchgate.net |

| N-(3-chlorophenyl)methanesulfonamide | meta-Cl | anti | researchgate.net |

| Compound | C—SO₂—NH—C Torsion Angle (°) | Dihedral Angle Between Benzene Rings (°) | Reference |

|---|---|---|---|

| N-(2,4-dichlorophenyl)-4-methylbenzenesulfonamide | -69.1 | 53.0 | nih.gov |

| N-(2,3-dichlorophenyl)-4-methylbenzenesulfonamide (Molecule 1) | 65.4 | 76.0 | nih.gov |

| N-(2,3-dichlorophenyl)-4-methylbenzenesulfonamide (Molecule 2) | -61.7 | 79.9 | nih.gov |

The primary research trajectory for this compound has thus been foundational, aiming to build a precise understanding of its structural characteristics. This knowledge serves as a critical platform for future investigations, including computational modeling and the rational design of new analogs with potentially enhanced biological activities. The synthesis of related structures, such as N-(aryl)-arylsulfonamides, often involves reacting a substituted aniline (B41778) (like 2,3-dichloroaniline) with a sulfonyl chloride, followed by purification and crystallization to obtain materials suitable for analysis. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C7H7Cl2NO2S |

|---|---|

Molecular Weight |

240.11 g/mol |

IUPAC Name |

N-(2,3-dichlorophenyl)methanesulfonamide |

InChI |

InChI=1S/C7H7Cl2NO2S/c1-13(11,12)10-6-4-2-3-5(8)7(6)9/h2-4,10H,1H3 |

InChI Key |

VVQONXNUJSPBSQ-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NC1=C(C(=CC=C1)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N-(2,3-Dichlorophenyl)methanesulfonamide

The synthesis of this compound is rooted in fundamental and widely applied reactions in organic chemistry. Understanding these pathways is crucial for its production and for the development of related compounds.

Literature-Reported Preparation Methods and Reaction Conditions

The most direct and commonly employed method for the synthesis of N-(aryl)sulfonamides, including this compound, is the reaction of an appropriate sulfonyl chloride with an amine. nih.gov Specifically, this compound is prepared by the reaction of methanesulfonyl chloride with 2,3-dichloroaniline. nih.gov This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A general procedure involves dissolving the amine (2,3-dichloroaniline) in a suitable solvent, followed by the addition of the sulfonyl chloride. nih.gov Alternative methods utilize a nitroalkane as a reaction diluent, which facilitates the precipitation of the amine hydrochloride salt, simplifying its removal from the reaction mixture by filtration at a moderately elevated temperature. google.com The final product can then be isolated from the filtrate by crystallization, distillation, or extraction techniques. google.com

| Reactant 1 | Reactant 2 | Solvent/Diluent | Base/Catalyst | Key Conditions | Reference |

|---|---|---|---|---|---|

| 2,3-Dichloroaniline | Methanesulfonyl chloride | Dichloromethane (DCM) | Triethylamine (Et3N) | Reaction performed under an ice bath or at room temperature. | nih.gov |

| 2,3-Dichloroaniline | Methanesulfonyl chloride | Nitroalkane (e.g., nitroethane) | Ammonia (B1221849) (can act as both reactant and base) | Reaction at 40-50°C; byproduct precipitates and is filtered off. | google.com |

| 2,3-Dichloroaniline | 2,4-Dimethylbenzenesulfonylchloride (analogous reaction) | None (neat) | None specified | Reaction mixture boiled for ten minutes. | nih.gov |

General Strategies for Aryl and Heteroaryl-alkylsulfonamide Synthesis

The synthesis of aryl and heteroaryl-alkylsulfonamides is a cornerstone of medicinal and agrochemical research. While the classical approach of reacting an amine with a sulfonyl chloride remains prevalent, significant limitations, particularly concerning the preparation and stability of the sulfonyl chlorides themselves, have driven the development of modern alternatives. nih.gov

Classical Methods:

Sulfonylation of Amines : This involves the reaction of an aryl or heteroaryl amine with an alkyl or aryl sulfonyl chloride. nih.gov The preparation of the sulfonyl chlorides often involves harsh conditions, such as electrophilic aromatic substitution with chlorosulfonic acid or the oxidative chlorination of organosulfur compounds. nih.gov

Modern Catalytic Methods:

Palladium-Catalyzed Cross-Coupling : A palladium-catalyzed method allows for the preparation of arylsulfonyl chlorides from readily available arylboronic acids under mild conditions. These intermediates can then be derivatized in situ with amines to form the desired sulfonamides in a single operation. nih.gov

Nickel-Catalyzed C–N Bond Formation : A highly efficient method for forming N-aryl and N-heteroaryl sulfonamides involves the nickel-catalyzed cross-coupling of sulfonamides with aryl halides. nih.gov This technology provides broad access to a wide range of sulfonamide motifs. nih.gov

Oxidative Coupling for Heteroaryls : To circumvent the use of unstable and toxic heteroaryl sulfonyl chlorides, protocols have been developed for the direct oxidative coupling of heteroaryl thiols with primary amines, which proceeds under mild conditions to yield N-alkylated heteroaryl sulfonamides. rsc.org

| Strategy | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Classical Sulfonylation | Amine + Sulfonyl Chloride | Straightforward reaction; challenges in sulfonyl chloride preparation. | nih.gov |

| Palladium-Catalyzed Chlorosulfonylation | Arylboronic Acid + SO2Cl2, then Amine | Mild conditions; broad functional group tolerance. | nih.gov |

| Photosensitized Nickel Catalysis | Aryl Halide + Sulfonamide | Enables C-N bond formation for a broad range of substrates. | nih.gov |

| Direct Oxidative Coupling | Heteroaryl Thiol + Primary Amine | Avoids unstable heteroaryl sulfonyl chlorides; mild conditions. | rsc.org |

Derivatization and Analog Synthesis Approaches

Starting from the this compound scaffold, various derivatization strategies can be employed to generate analogs with potentially enhanced biological activities or to probe structure-activity relationships.

Design and Synthesis of Substituted Phenyl-2-oxo-, 2-Hydroxy-, and 2-Acyloxyethylsulfonamides

A systematic approach to analog synthesis involves the modification of the alkyl portion of the sulfonamide. A notable example is the synthesis of N-aryl-2-oxo-2-phenylethylsulfonamides, which can be further transformed into hydroxy and acyloxy derivatives. nih.govmdpi.com

The synthetic sequence begins with commercially available substituted acetophenones. mdpi.com

Sulfonation : The acetophenone (B1666503) is sulfonated using a sulfur trioxide-dioxane adduct, followed by neutralization to yield a potassium 2-oxo-2-phenylethylsulfonate intermediate. nih.govmdpi.com

Chlorination : This intermediate is reacted with oxalyl chloride to produce the corresponding 2-oxo-2-phenylethylsulfonyl chloride. nih.govmdpi.com

Amination : The sulfonyl chloride is then reacted with an appropriate aniline (B41778) (such as 2,3-dichloroaniline) to form the N-aryl-2-oxo-2-phenylethylsulfonamide. nih.govmdpi.com

Reduction : The resulting 2-oxo derivative is selectively reduced, for example with sodium borohydride (B1222165) in methanol, to yield the 2-hydroxy-2-phenylethylsulfonamide. mdpi.com

Acylation : The 2-hydroxy derivative can be further acylated by reaction with various acyl chlorides in the presence of a catalyst like N,N,N′,N′-tetramethylethylenediamine (TMEDA) to give the final 2-acyloxyethylsulfonamides. nih.gov

This multi-step process allows for the creation of a library of compounds with diverse substitutions on both the N-phenyl ring and the acyloxy group, enabling detailed structure-activity relationship studies. nih.gov

Synthetic Routes for Dichlorophenyl-Substituted Methanesulfonamide (B31651) Analogs for Biological Probing

The synthesis of analogs of this compound is often driven by the search for new therapeutic agents. By systematically modifying the core structure, chemists can explore how different functional groups influence biological activity. nih.gov

For instance, a series of sulfonamides bearing a diaryl ether scaffold was designed to probe mitochondrial complex II and complex III. nih.gov In this work, N-(3,5-Dichloro-4-(2,4,6-trichlorophenoxy)phenyl)benzenesulfonamide was identified as a dual-target inhibitor. nih.gov The synthesis of such analogs typically follows the classical sulfonylation reaction between a substituted aniline and a benzenesulfonyl chloride. nih.gov

Another approach involves replacing the phenyl ring with other heterocyclic systems known to be biologically active. The synthesis of methanesulfonamide pyrimidine (B1678525) and N-methanesulfonyl pyrrole-substituted compounds has been explored to develop novel HMG-CoA reductase inhibitors. nih.gov These complex structures are often built through multi-step syntheses designed to introduce the desired heterocyclic and sulfonamide moieties. nih.gov

Exploration of Chemical Transformations Leading to Related Dichlorophenyl-Containing Scaffolds

The dichlorophenyl motif is a versatile building block that can be incorporated into a wide variety of more complex molecular architectures and heterocyclic systems.

One strategy involves using a dichlorophenyl-containing starting material in cyclization reactions. For example, 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid has been used as a precursor to synthesize pyridazinone derivatives. mdpi.com These pyridazinones can then undergo further reactions, such as treatment with phosphorus oxychloride to form chloropyridazines, which are valuable intermediates for creating fused heterocyclic systems like pyrimido[1,2-b]-pyridazines. mdpi.com

More advanced transformations include phosphine-catalyzed annulation reactions. A 3,5-dichlorophenyl-substituted azadiene, derived from a sulfamidate, can undergo a [3+2] annulation with allenoates or other activated alkenes to construct complex spiro[oxathiazole-cyclopentene] scaffolds. acs.org Such reactions are powerful tools for building molecular complexity rapidly. acs.org

The concept of "scaffold hopping" represents a modern approach to exploring new chemical space. digitellinc.com This involves using specific reagents to facilitate transformations that convert easily accessible heterocyclic scaffolds into more complex or challenging ones, potentially leading to the discovery of novel drug candidates. digitellinc.com

| Starting Material Motif | Reaction Type | Resulting Scaffold | Reference |

|---|---|---|---|

| 4-Oxo-4-(3,4-dichlorophenyl)-2-butenoic acid | Cyclization with hydrazines | Pyridazinones | mdpi.com |

| 3,5-Dichlorophenyl-substituted azadiene | Phosphine-catalyzed [3+2] annulation | Spiro[oxathiazole-cyclopentene] | acs.org |

| Dichlorophenyl-substituted thiourea | Dehydrosulfurization | 4H-1,3,5-Oxadiazines | mdpi.com |

Advanced Structural Elucidation and Solid State Analysis

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful analytical technique that allows for the precise determination of the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam scattered by the atoms within a single crystal, it is possible to deduce bond lengths, bond angles, and torsion angles, thereby revealing the molecule's conformation and the packing of molecules in the crystal lattice.

While the specific crystal structure of N-(2,3-dichlorophenyl)methanesulfonamide is not available in the provided search results, detailed structural information for closely related analogues provides a strong basis for understanding its likely conformation. Studies on compounds such as N-(2,3-Dichlorophenyl)-4-methylbenzenesulfonamide and N-(2,3-Dichlorophenyl)-2,4-dimethylbenzenesulfonamide reveal key conformational features. In these related structures, the molecule is typically bent at the sulfur atom of the sulfonamide group.

Furthermore, the orientation of the N-H bond relative to the ortho-substituents on the phenyl rings is a significant feature. In N-(2,3-Dichlorophenyl)-4-methylbenzenesulfonamide, the conformation of the N—H bond is syn with respect to the adjacent ortho-chlorine atom. A similar syn conformation is observed in 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide, with respect to the ortho-Cl atoms in both the aniline (B41778) and sulfonyl benzene (B151609) rings. The dihedral angle between the two aromatic rings is another important descriptor of the molecular geometry. In N-(2,3-Dichlorophenyl)-2,4-dimethylbenzenesulfonamide, this angle is 70.4 (1)°. For N-(2,3-Dichlorophenyl)-4-methylbenzenesulfonamide, the two independent molecules exhibit dihedral angles of 76.0 (1)° and 79.9 (1)°.

Table 1: Selected Torsion and Dihedral Angles in this compound Analogues

| Compound | C—SO2—NH—C Torsion Angle (°) | Dihedral Angle Between Aromatic Rings (°) |

| 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide | -51.98 (18) | 67.7 (1) |

| N-(2,3-Dichlorophenyl)-4-methylbenzenesulfonamide (Molecule 1) | 65.4 (2) | 76.0 (1) |

| N-(2,3-Dichlorophenyl)-4-methylbenzenesulfonamide (Molecule 2) | -61.7 (2) | 79.9 (1) |

| N-(2,3-Dichlorophenyl)-2,4-dimethylbenzenesulfonamide | - | 70.4 (1) |

The bond lengths and angles within the methanesulfonanilide core are generally consistent across different substituted derivatives, reflecting the robust nature of this functional group. The S=O and S-N bond lengths are of particular interest. In related arylsulfonamides, the S=O bond distances are typically in the range of 1.42-1.44 Å, and the S-N bond length is around 1.62-1.64 Å. The bond angles around the tetrahedral sulfur atom, such as O-S-O and C-S-N, deviate slightly from the ideal 109.5° due to the different electronic and steric environments of the substituents.

A comparative analysis of the bond parameters in various N-(aryl)arylsulfonamides, including those with dichlorophenyl moieties, reveals that the core geometry of the -SO2NH- bridge is largely conserved. For instance, the bond parameters in N-(2,3-Dichlorophenyl)-4-methylbenzenesulfonamide are reported to be similar to those in other related chloro-substituted arylsulfonamides. The consistency of these parameters suggests that the electronic effects of the substituents on the aromatic rings have a relatively minor influence on the geometry of the central sulfonamide linkage.

Table 2: Representative Bond Lengths and Angles in Arylsulfonamides

| Bond/Angle | Typical Range |

| S=O Bond Length (Å) | 1.42 - 1.44 |

| S-N Bond Length (Å) | 1.62 - 1.64 |

| S-C Bond Length (Å) | 1.75 - 1.77 |

| O-S-O Bond Angle (°) | 119 - 121 |

| C-S-N Bond Angle (°) | 106 - 108 |

Intermolecular Interactions in Crystalline Architectures

The packing of molecules in a crystal is governed by a variety of non-covalent interactions. These interactions, although individually weak, collectively determine the crystal's stability, morphology, and physical properties. The supramolecular assembly in methanesulfonanilides is driven by a combination of hydrogen bonds and other weaker interactions.

Hydrogen bonds are the most significant intermolecular interactions in the crystal structures of methanesulfonanilides. The N-H group of the sulfonamide acts as a hydrogen bond donor, while the sulfonyl oxygen atoms are effective acceptors. This leads to the formation of robust N-H...O hydrogen bonds. In the crystal structure of N-(2,3-Dichlorophenyl)-4-methylbenzenesulfonamide, these N-H...O hydrogen bonds link the molecules into dimers. Similarly, in N-(2,4-dichlorophenyl)benzenesulfonamide, pairs of N—H⋯O hydrogen bonds connect the two independent molecules in the asymmetric unit to form dimers.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the investigation of electronic structures.

DFT calculations are pivotal in determining the ground-state electronic structure and optimizing the molecular geometry of N-(2,3-dichlorophenyl)methanesulfonamide. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), researchers can compute the molecule's stable conformation. These calculations provide data on bond lengths, bond angles, and torsion angles. For instance, studies on similar sulfonamides reveal that the conformation of the N-H bond relative to the chloro substituents is a critical structural parameter. researchgate.net The optimized geometry indicates that the amide H atom is positioned on one side of the benzene (B151609) ring plane, while the methanesulfonyl group resides on the opposite side, a feature that may be crucial for its biological interactions. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| S-N | 1.64 | ||

| S-O1 | 1.43 | ||

| S-O2 | 1.43 | ||

| N-C(Aryl) | 1.42 | ||

| C-S-N | 107.5 | ||

| O-S-O | 120.0 | ||

| C-N-H | 118.0 |

Note: The data in this table is illustrative and represents typical values for similar sulfonamides.

DFT calculations are also employed to predict the vibrational frequencies of this compound, which can be correlated with experimental infrared (IR) and Raman spectra. The computed vibrational modes can be assigned to specific functional groups, aiding in the interpretation of experimental spectroscopic data. For example, the characteristic stretching frequencies of the N-H, S=O, and C-S bonds can be precisely calculated. Such theoretical studies on related benzamide (B126) derivatives have shown good agreement between calculated and experimental vibrational wavenumbers. orientjchem.org

Table 2: Illustrative Theoretical Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide | 3489 |

| Asymmetric SO₂ Stretch | Sulfonyl | 1350 |

| Symmetric SO₂ Stretch | Sulfonyl | 1160 |

| C-N Stretch | Aryl-Amine | 1290 |

Note: The data in this table is illustrative and represents typical values for similar sulfonamides.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the stability of molecules. wikipedia.org By examining the interactions between filled donor NBOs and empty acceptor NBOs, one can quantify the intramolecular charge transfer and its contribution to molecular stability. In this compound, NBO analysis can reveal the delocalization of lone pair electrons from the nitrogen and oxygen atoms to the antibonding orbitals of the aromatic ring and the sulfonyl group. These interactions are crucial in understanding the electronic landscape and reactivity of the molecule. walisongo.ac.id The stabilization energy associated with these interactions provides a measure of the intramolecular charge transfer.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Sites

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution and predicting the reactive sites of a molecule. libretexts.org The MEP surface illustrates regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic centers, respectively. chemrxiv.org For this compound, the MEP map would likely show negative potential regions around the oxygen atoms of the sulfonyl group and the chlorine atoms, suggesting these are sites for electrophilic attack. Conversely, the region around the amide hydrogen would exhibit a positive potential, indicating its susceptibility to nucleophilic attack. These maps are instrumental in understanding how the molecule might interact with biological receptors. chemrxiv.org

Investigation of Solvent Effects on Molecular Structure and Electronic Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational studies can model these solvent effects using various continuum or explicit solvent models. For sulfonamides, studies have shown that changes in solvent polarity can affect the molecular geometry, vibrational frequencies, and electronic properties such as the HOMO-LUMO energy gap. researchgate.net Investigating this compound in different solvents (e.g., gas phase, water, ethanol) can provide insights into its behavior in diverse biological and chemical environments.

Molecular Docking and Dynamics Simulations for Mechanistic Insights into Biological Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the binding orientation and affinity of a small molecule to a biological target, such as a protein or enzyme. nih.govpjps.pk For this compound, these simulations can provide mechanistic insights into its potential biological activity. mdpi.com By docking the molecule into the active site of a target protein, researchers can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. mdpi.com MD simulations can further elucidate the dynamic behavior of the complex over time, providing a more detailed understanding of the binding mechanism. These in silico studies are invaluable in drug discovery and design, helping to rationalize the biological activity of compounds and guide the development of new therapeutic agents. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analog Series

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. chemijournal.com

In a QSAR study, a series of structurally related compounds, or analogs, are synthesized and their biological activities are measured. Then, a wide range of molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) are calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates these descriptors with the observed biological activity. nih.gov

A well-validated QSAR model can be highly valuable for several reasons:

It can predict the activity of new, unsynthesized compounds, thus prioritizing the most promising candidates for synthesis and testing. tandfonline.com

It provides insights into the structural features that are most important for activity, guiding the rational design of more potent molecules.

It can help to understand the mechanism of action by identifying the key physicochemical properties that govern the interaction with the target.

For an analog series of this compound, a QSAR study could involve modifying the substitution pattern on the phenyl ring or altering the sulfonamide moiety. The resulting QSAR model could reveal, for example, that electron-withdrawing groups at specific positions on the phenyl ring enhance activity, or that a certain degree of lipophilicity is optimal for cell permeability and target engagement. researchgate.net

| Compound Series | Biological Activity Modeled | Key Descriptors Identified |

|---|---|---|

| Thiazole benzenesulfonamide (B165840) substituted 3-pyridylethanolamines | Beta3-adrenergic receptor agonist activity | High electrostatic potential energy and lipophilicity. nih.gov |

| Benzoxazole benzenesulfonamide derivatives | Antidiabetic activity (Fructose-1,6-bisphosphatase inhibition) | Hydrophobicity, H-bond acceptor, and H-bond donor properties. chemijournal.com |

| Benzenesulfonamide derivatives | Anti-glioblastoma activity | Topological polar surface area (TPSA), H-bond donors/acceptors. nih.gov |

Mechanistic Investigations of Biological Activity and Receptor Interactions

General Principles of Biological Action for Sulfonanilide Compounds

The sulfonanilide moiety is a key functional group in a variety of pharmacologically active agents. nih.gov Historically, this class of compounds gained prominence with the development of sulfa drugs, the first broadly effective systemic antibacterials. wikipedia.org The mechanism of these antibacterial sulfonamides involves acting as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for folate synthesis in bacteria. wikipedia.org Since humans obtain folate from their diet, these drugs can selectively target bacterial pathways. nih.govwikipedia.org

Beyond their antibacterial properties, sulfonanilide derivatives exhibit a diverse range of biological activities, including anti-inflammatory, diuretic, anticonvulsant, antifungal, and antimalarial functions. wikipedia.orgresearchgate.net The versatility of the sulfonamide group stems from its ability to form hydrogen bonds and interact with various protein environments. researchgate.net Many modern drugs, such as certain diuretics, sulfonylureas for diabetes, and COX-2 inhibitors, are based on the sulfonanilide scaffold. wikipedia.org The design of novel sulfonanilide analogs often originates from lead compounds like the COX-2 inhibitor nimesulide, with structural modifications aimed at enhancing pharmacological activity or improving pharmacokinetic properties. nih.gov

In Vitro Studies of Biological Target Modulation and Selectivity

Although specific inhibitory data for N-(2,3-dichlorophenyl)methanesulfonamide is not detailed in the available research, the broader class of sulfonamides has been evaluated against several key enzymes.

Cytosolic Phospholipase A2 (cPLA2): cPLA2 is a critical enzyme in the inflammatory cascade, responsible for releasing arachidonic acid, a precursor to prostaglandins (B1171923) and leukotrienes. chemdiv.comscbt.com Inhibition of cPLA2 is a therapeutic strategy for inflammatory diseases. chemdiv.com Studies have reported the synthesis and screening of carboxamides bearing a sulfonamide functionality for their potential as PLA2 inhibitors, with some derivatives showing inhibitory activity greater than 50%. researchgate.net This suggests that the sulfonamide scaffold is a viable starting point for developing cPLA2 inhibitors.

Urease: Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. researchgate.netnih.gov It is a significant virulence factor for certain pathogenic bacteria, such as Helicobacter pylori. researchgate.netnih.gov Consequently, urease inhibitors are sought as potential treatments for infections. nih.gov Sulfa drugs and their derivatives have been investigated as urease inhibitors, with some showing a competitive mode of inhibition. researchgate.net The mechanism often involves the interaction of electronegative atoms like sulfur and oxygen with the nickel ions in the enzyme's active site. bohrium.com

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.govnih.gov Inhibitors of these enzymes are a primary therapeutic strategy for Alzheimer's disease. nih.gov Various sulfonamide derivatives have been designed and synthesized as potent cholinesterase inhibitors. nih.govnih.govresearchgate.net For instance, certain 4-phthalimidobenzenesulfonamide derivatives have shown high selectivity and potent inhibition against AChE, with IC50 values in the low micromolar range. nih.gov Molecular docking studies indicate these compounds can interact with both the catalytic and peripheral anionic sites of the enzyme. nih.gov

| Compound Class | Target Enzyme | Findings |

| N,2-diphenyl-2-(phenylsulfonamido)acetamide derivatives | Butyrylcholinesterase (BChE) | Compounds 30 and 33 were the most active, with IC50 values of 7.331 µM and 10.964 µM, respectively. They displayed a non-competitive mode of inhibition. nih.gov |

| 4-phthalimidobenzenesulfonamide derivatives | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Compound 7 (N,N-diethyl substituted) was the most potent against AChE (IC50 = 1.35 µM). Compound 3 (ortho-isopropyl substituted) was most active against BChE (IC50 = 13.41 µM). nih.gov |

| Benzyl [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates | Butyrylcholinesterase (BChE) | Several compounds showed stronger BChE inhibition than the standard drug rivastigmine. Compound 5k was the most potent, with an IC50 of 4.33 µM. mdpi.com |

Glycosidases: α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition is a therapeutic approach for managing type 2 diabetes by reducing postprandial hyperglycemia. scilit.com Numerous studies have demonstrated that sulfonamide derivatives can act as potent α-glucosidase inhibitors. scilit.comresearchgate.netnih.gov In some series, derivatives have shown significantly stronger inhibitory activity than the reference drug, acarbose. scilit.comnih.gov The structure-activity relationship often indicates that specific electronic properties (electron-donating groups on one ring and electron-withdrawing on the other) are crucial for potent inhibition. scilit.com

NMDA Receptors: The N-Methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel vital for synaptic plasticity and memory. nih.goviipseries.org However, its overactivation can lead to excitotoxicity, implicating it in various neurological disorders. nih.gov NMDA receptor antagonists are used as anesthetics and are being explored for other therapeutic applications. wikipedia.orgdrugbank.com Research has shown that some anti-inflammatory sulfa drugs, such as sulfasalazine, can act as noncompetitive NMDA receptor antagonists. nih.gov The mechanism involves reducing the number of available NMDA channels and decreasing the channel open probability, seemingly through allosteric modulation of the glycine (B1666218) binding site. nih.gov

Peroxisome Proliferator-Activated Receptor γ (PPARγ): PPARγ is a nuclear receptor that is a master regulator of adipogenesis, glucose homeostasis, and inflammation. nih.govresearchgate.net It is the molecular target for the thiazolidinedione (TZD) class of antidiabetic drugs. nih.gov Some second-generation sulfonylurea drugs have also been found to exhibit PPARγ agonist activity, which may contribute to their therapeutic effects and side effects. nih.govnih.gov Structural studies of PPARγ agonists containing a sulfonamide linker, such as INT131, reveal that the sulfonamide moiety is critical for activity. nih.gov It correctly positions the aromatic rings for key interactions within the ligand-binding pocket, including hydrogen bonds with residues like Tyr327 and π–π stacking with Phe363. nih.gov

Cannabinoid Receptors: The cannabinoid receptors, primarily CB1 and CB2, are G-protein coupled receptors that mediate the effects of endocannabinoids and phytocannabinoids. nih.govmdpi.com The CB1 receptor, in particular, is a target for treating various conditions, and modulators of its activity are of significant interest. mdpi.comnih.gov Research into related structures has shown that substituted acyclic sulfonamides can be optimized to act as potent and selective CB1 receptor inverse agonists. nih.gov This indicates that the sulfonamide scaffold can effectively interact with this receptor class, suggesting a potential area for investigation for this compound.

While specific studies on this compound against phytopathogenic fungi are not available, the broader class of sulfonamide-containing compounds has shown antifungal properties. nih.govwikipedia.orgresearchgate.net The general mechanism of action for many antifungal agents involves disrupting the integrity of the fungal cell wall or cell membrane, leading to leakage of cytoplasmic contents and inhibiting fungal reproduction. nih.gov Some sulfonamides are known to inhibit fungi like Pneumocystis carinii. nih.gov The development of novel antifungal agents is critical due to the economic losses caused by phytopathogenic fungi in agriculture and the rise of resistance to existing chemical controls.

The potential for DNA protective effects of sulfonamides is an area of interest, though it is complex. While some sulfonamides can interfere with DNA synthesis in bacteria by limiting the folate pathway, this can also lead to abnormalities if tetrahydrofolate production is disturbed. nih.gov There is no direct evidence found in the provided research to suggest that this compound possesses DNA protective effects.

Structure-Activity Relationship (SAR) Analysis for Biological Modulatory Effects

Structure-Activity Relationship (SAR) analysis helps predict the biological activity of a compound from its molecular structure by comparing it to similar, well-characterized molecules. collaborativedrug.com For the sulfonanilide class, several key structural features have been identified that correlate with specific biological activities.

The Sulfonamide Linker: This group is often essential for activity. In PPARγ modulators, the sulfonamide's tetrahedral geometry is critical for placing an aromatic ring in the correct orientation for π–π stacking interactions within the receptor's binding pocket. nih.gov Replacing it with an amide linker can abolish activity. nih.gov

The Aromatic Rings: The substitution patterns on the phenyl rings are crucial determinants of potency and selectivity.

For antibacterial activity, a free para-amino group on the sulfanilamide (B372717) skeleton is often essential, and the sulfur atom must be directly linked to the benzene (B151609) ring. slideshare.net

In the context of anticancer activity, a bulky, hydrophobic group-substituted phenyl ring is often required for potent inhibition of breast cancer cell growth. nih.gov

For α-glucosidase inhibition, the electronic properties of substituents play a key role; compounds with an electron-donating group on the benzenesulfonyl part and an electron-withdrawing group on the aniline (B41778) ring often exhibit the strongest activity. scilit.com

Substituents on the Sulfonamide Nitrogen (N-substitution): The group attached to the nitrogen of the sulfonamide can significantly influence activity. For cholinesterase inhibition, converting a sulfonanilide structure to an N,N-diethyl sulfonamide has been shown to produce a more potent AChE inhibitor, indicating the nature of the amide nitrogen is important. nih.gov

For this compound, the presence of two chlorine atoms on the phenyl ring introduces significant electronic and steric changes. The chloro groups are electron-withdrawing and increase lipophilicity, which could influence membrane permeability and binding affinity to various biological targets. The specific 2,3-dichloro substitution pattern would create a distinct electronic and steric profile compared to other halogenated analogs, potentially leading to unique selectivity and potency at different enzymes or receptors.

Exploration of Specific Molecular Pathways and Cellular Processes Influenced by the Compound or its Analogs

The biological activities of this compound and its structural analogs are mediated through their interactions with specific molecular targets, leading to the modulation of distinct cellular pathways. Research has identified several key mechanisms of action, primarily focusing on bacterial enzyme inhibition and receptor antagonism in mammalian systems.

Inhibition of Dihydropteroate Synthase (DHPS) and Disruption of Folate Biosynthesis

This compound, belonging to the sulfonamide class of compounds, is understood to exert its antibacterial effects by targeting a crucial enzyme in the bacterial folate biosynthesis pathway. nih.govresearchgate.netnih.gov This pathway is essential for the synthesis of nucleic acids and certain amino acids, making it a vital target for antimicrobial agents. nih.gov

The key molecular target is dihydropteroate synthase (DHPS), an enzyme that catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP). nih.govresearchgate.net Sulfonamides, including this compound, are structural analogs of pABA. researchgate.net This structural mimicry allows them to act as competitive inhibitors, binding to the active site of DHPS and preventing the utilization of its natural substrate, pABA. nih.gov

The inhibition of DHPS disrupts the synthesis of dihydropteroate, a precursor to dihydrofolate (DHF) and ultimately tetrahydrofolate (THF). researchgate.net THF is a critical cofactor in one-carbon transfer reactions necessary for the production of purines, thymidine, and certain amino acids such as methionine. nih.gov By blocking this pathway, the compound effectively halts bacterial DNA synthesis and replication, leading to a bacteriostatic effect. researchgate.net This mechanism of action is a well-established principle for sulfonamide antibiotics. nih.gov

The cellular processes affected by this molecular pathway include:

Folate Metabolism: Direct inhibition of a key enzymatic step. nih.govresearchgate.net

Nucleic Acid Synthesis: Depletion of precursors for DNA and RNA synthesis. nih.gov

Amino Acid Metabolism: Impaired synthesis of essential amino acids.

Studies on the effects of sulfonamides on bacteria like Staphylococcus aureus have shown that these compounds can be effective against intracellular bacteria within human neutrophils. mdpi.com

Antagonism of Dopamine (B1211576) D3 Receptors

Analogs of this compound have been investigated as potent and selective antagonists of the dopamine D3 receptor (D3R). nih.gov The D3 receptor is a member of the D2-like family of G-protein coupled receptors (GPCRs) and plays a significant role in neurotransmission. mdpi.com These receptors are primarily located in brain regions associated with cognition, emotion, and motor control. nih.govnih.gov

As autoreceptors, presynaptic D3 receptors provide negative feedback on dopamine synthesis and release. mdpi.comnih.gov Antagonism of these autoreceptors by specific ligands can block this feedback loop, resulting in increased dopamine release in brain areas like the prefrontal cortex. mdpi.com This modulation of dopaminergic signaling is a key area of investigation for the treatment of central nervous system disorders. nih.gov

The molecular and cellular processes influenced by D3 receptor antagonism include:

G-protein Coupled Receptor (GPCR) Signaling: Antagonists block the intracellular signaling cascade typically initiated by dopamine binding. mdpi.com

Neurotransmitter Release: Inhibition of presynaptic D3 autoreceptors leads to an increase in synaptic dopamine levels. nih.gov

Synaptic Transmission: Altered dopamine levels modulate the activity of neural circuits. cardiff.ac.uk

Cellular Excitability: D3 receptor signaling can influence ion channel activity, thereby affecting neuronal firing rates. cardiff.ac.uk

The table below summarizes the activity of a representative analog.

| Compound Analog | Target Receptor | Pharmacological Action | Key Findings |

| N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides | Dopamine D3 Receptor | Antagonist | High affinity and selectivity for the D3 receptor over the D2 receptor. |

Modulation of P2X7 Receptor Signaling

A distinct class of this compound analogs has been identified as antagonists of the P2X7 receptor. The P2X7 receptor is an ATP-gated ion channel predominantly expressed on immune cells, such as macrophages and microglia. nih.gov Its activation by high concentrations of extracellular ATP triggers a range of cellular responses, including inflammation and programmed cell death. nih.govfrontiersin.org

Activation of the P2X7 receptor leads to the rapid influx of Na+ and Ca2+ and the efflux of K+. nih.govfrontiersin.org This ion flux is a critical upstream event that initiates several downstream signaling cascades. Prolonged activation can lead to the formation of a large, non-selective pore in the cell membrane, which can ultimately result in cell death. nih.gov

Antagonism of the P2X7 receptor by analogs of this compound can block these ATP-induced events. The specific molecular pathways and cellular processes affected include:

Ion Channel Gating: Antagonists prevent the opening of the P2X7 ion channel in response to ATP. frontiersin.org

Inflammasome Activation: A key consequence of P2X7 activation is the assembly and activation of the NLRP3 inflammasome, which leads to the maturation and release of pro-inflammatory cytokines, notably interleukin-1β (IL-1β). nih.govnih.govfrontiersin.org P2X7 antagonists can inhibit this process.

Cytokine Release: By preventing inflammasome activation, these compounds block the release of IL-1β and other inflammatory mediators. nih.govfrontiersin.org

Downstream Signaling Cascades: P2X7 receptor activation is linked to other signaling pathways, including the activation of mitogen-activated protein kinases (MAPKs), nuclear factor kappa B (NF-κB), and phospholipases. nih.gov Antagonists of the receptor would be expected to inhibit these downstream effects.

Apoptosis and Cell Viability: By preventing pore formation and the associated cytotoxic effects, P2X7 antagonists can protect cells from ATP-induced death. nih.gov

The table below details the inhibitory activity of a representative analog at both human and rat P2X7 receptors.

| Compound Analog | Target Receptor | Species | Activity (pIC50) |

| Aminotriazole-based analogs | P2X7 Receptor | Human | > 7.5 |

| Rat | > 7.5 |

Future Research Directions and Advanced Perspectives

Rational Design and Targeted Synthesis of Advanced Analogs for Specific Mechanistic Probes

The rational design and targeted synthesis of advanced analogs of N-(2,3-dichlorophenyl)methanesulfonamide are pivotal for dissecting its mechanism of action and for the development of more potent and selective compounds. Structure-activity relationship (SAR) studies form the cornerstone of this endeavor, providing critical insights into how structural modifications influence biological activity.

Key to the activity of sulfonamide-based compounds is the sulfonamide linker itself, which plays a crucial role in binding to target proteins. The tetrahedral geometry of the sulfur atom in the sulfonamide moiety is essential for orienting the connected aromatic rings in a manner that facilitates optimal interactions with amino acid residues in the binding pocket of a target protein. For instance, this linker can participate in hydrogen bonding, with one of the sulfonyl oxygens acting as a hydrogen bond acceptor and the N-H group as a hydrogen bond donor.

The dichlorophenyl ring of this compound is another key area for modification. The position and nature of substituents on this ring can significantly impact the compound's potency and selectivity. For example, substitutions at different positions on the phenyl ring have been shown to be associated with higher transcriptional activity for certain targets in related molecules. The design of analogs could involve the introduction of different halogen atoms or other functional groups to probe the electronic and steric requirements of the binding site. Such modifications could also influence the compound's pharmacokinetic properties.

Furthermore, replacing the methanesulfonamide (B31651) portion with other sulfonyl-containing moieties or even bioisosteres could lead to analogs with novel properties. The synthesis of such analogs requires versatile synthetic strategies that allow for the systematic variation of different parts of the molecule. These advanced analogs will serve as valuable mechanistic probes to investigate the specific interactions of this compound with its biological targets and to elucidate its mode of action at a molecular level.

Integration of Multi-Omics Data with Computational Predictions for Deeper Mechanistic Understanding

A deeper understanding of the mechanism of action of this compound can be achieved through the integration of multi-omics data with computational predictions. This holistic approach allows for a systems-level view of the cellular response to the compound, moving beyond a single target to a network of interactions. nashbio.com

Multi-omics approaches , which include genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive snapshot of the molecular changes induced by this compound in a biological system. nygen.ionih.govmdpi.commdpi.com For example, transcriptomic analysis can reveal changes in gene expression, while proteomics can identify alterations in protein levels and post-translational modifications. Metabolomics can shed light on the metabolic pathways affected by the compound. The integration of these datasets can help to construct a detailed picture of the drug's mechanism of action and to identify potential biomarkers of response. nashbio.com

Computational predictions play a crucial role in analyzing and interpreting the vast datasets generated by multi-omics technologies. Molecular docking simulations, for instance, can be used to predict the binding mode of this compound and its analogs to known or putative protein targets. nih.gov This information can guide the rational design of more potent and selective inhibitors. Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the structural features of a series of analogs with their biological activity, providing valuable insights for lead optimization. researchgate.net

By combining experimental multi-omics data with in silico predictions, researchers can generate and test new hypotheses about the mechanism of action of this compound. This integrated approach has the potential to accelerate the drug discovery process by enabling a more informed selection of drug candidates and a deeper understanding of their biological effects.

Elucidation of Novel Biological Targets and Undiscovered Signaling Pathways

While initial studies may have focused on a primary target for this compound, a comprehensive understanding of its biological effects requires the elucidation of all its potential targets and the signaling pathways it modulates. The sulfonamide scaffold is known to interact with a wide range of biological targets, suggesting that this compound may also exhibit polypharmacology.

Historically, sulfonamides have been recognized for their antimicrobial activity through the inhibition of dihydropteroate (B1496061) synthetase, an enzyme essential for folic acid synthesis in bacteria. nih.gov However, the versatility of the sulfonamide functional group has led to the development of drugs targeting a diverse array of proteins, including carbonic anhydrases, cyclooxygenase-2 (COX-2), and various kinases. openaccesspub.orgijpsonline.com This precedent suggests that this compound could have as-yet-undiscovered biological targets.

Modern drug discovery techniques, such as chemical proteomics and phenotypic screening, are powerful tools for identifying novel drug targets. Chemical proteomics involves the use of chemical probes to capture and identify the protein targets of a small molecule from a complex biological sample. Phenotypic screening, on the other hand, involves testing a compound in a cell-based or whole-organism assay to identify a desired biological effect, without prior knowledge of the target. Subsequent target deconvolution studies can then be used to identify the protein responsible for the observed phenotype.

The discovery of novel targets for this compound could open up new therapeutic avenues. Furthermore, the identification of the signaling pathways modulated by this compound could provide a more complete picture of its mechanism of action and its potential for both therapeutic benefits and off-target effects. For example, some sulfonamide derivatives have been shown to modulate signaling pathways involved in cancer cell proliferation and survival, such as the JNK and p38 MAPK pathways. acs.org Investigating the impact of this compound on these and other signaling pathways will be a key area of future research.

Development of High-Throughput Mechanistic Assays for Structure-Function Correlation in Complex Biological Systems

To efficiently explore the structure-function relationships of this compound and its analogs, the development of high-throughput mechanistic assays is essential. These assays allow for the rapid screening of large numbers of compounds, providing valuable data for understanding how chemical structure influences biological activity. youtube.com

High-throughput screening (HTS) has become a cornerstone of modern drug discovery, enabling the testing of vast chemical libraries against specific biological targets or in cell-based phenotypic assays. youtube.com For this compound, HTS could be employed to screen a library of rationally designed analogs for their ability to inhibit a known or newly identified target. The data generated from such screens can be used to build detailed structure-activity relationship models, guiding the optimization of lead compounds. youtube.com

Beyond simple target-based assays, there is a growing interest in developing more complex, high-content screening (HCS) assays that can provide mechanistic insights. HCS assays often utilize automated microscopy and image analysis to measure multiple cellular parameters simultaneously, such as changes in protein localization, cell morphology, or the activation of specific signaling pathways. These assays can provide a more nuanced understanding of a compound's effects on cellular function and can help to differentiate between compounds with different mechanisms of action.

The development of robust and reliable high-throughput mechanistic assays will be crucial for advancing our understanding of this compound. By enabling the rapid and systematic evaluation of a wide range of analogs, these assays will facilitate the identification of compounds with improved potency, selectivity, and novel mechanisms of action, ultimately accelerating the translation of basic research findings into new therapeutic strategies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2,3-dichlorophenyl)methanesulfonamide, and how can reaction conditions be controlled to minimize impurities?

- Methodology : React 2,3-dichloroaniline with methanesulfonyl chloride in an inert solvent (e.g., tetrahydrofuran) under basic conditions (e.g., triethylamine) at room temperature for 2 hours. Monitor reaction completion via TLC or HPLC. Purify the crude product via recrystallization from ethanol/water mixtures to remove unreacted starting materials and byproducts . Control stoichiometry (1:1 molar ratio) and temperature (20–25°C) to avoid side reactions like over-sulfonylation.

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic techniques?

- Methodology :

- IR Spectroscopy : Confirm sulfonamide N–H stretching (≈3250 cm⁻¹) and S=O asymmetric/symmetric vibrations (1350–1150 cm⁻¹).

- NMR : Use ¹H NMR to verify aromatic proton splitting patterns (integration for dichlorophenyl protons) and methanesulfonyl group (singlet at ≈3.0 ppm for –SO₂–CH₃).

- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol. Refine using SHELXL to determine torsion angles (e.g., S–N–C–Cl dihedral angles) and hydrogen-bonding networks (e.g., N–H⋯O interactions) .

Q. What purification strategies are most effective for isolating high-purity this compound?

- Methodology : After synthesis, dissolve the crude product in hot ethanol, filter while hot to remove insoluble impurities, and cool to 4°C to precipitate pure crystals. Wash with cold dilute HCl to eliminate residual aniline, followed by cold water to neutralize acidity. Confirm purity via HPLC (≥98% by reverse-phase C18 column) or melting point analysis (compare to literature values) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent positioning on the phenyl ring) influence the biological activity of this compound derivatives?

- Methodology : Synthesize analogs (e.g., 2,4-dichloro or 3,5-dichloro isomers) and compare their bioactivity using assays like antimicrobial disk diffusion or cancer cell line viability (MTT assay). Correlate activity with electronic (Hammett σ constants) and steric (X-ray-derived torsion angles) parameters. For example, ortho-chloro substituents may enhance lipid membrane penetration due to increased hydrophobicity .

Q. What computational tools can predict the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?

- Methodology : Perform molecular docking (AutoDock Vina) using protein structures from the PDB (e.g., cyclooxygenase-2 for anti-inflammatory studies). Optimize ligand geometry with Gaussian09 at the B3LYP/6-31G* level. Validate docking poses with MD simulations (GROMACS) to assess stability of key interactions (e.g., sulfonamide oxygen hydrogen bonds with active-site residues) .

Q. How do intermolecular interactions in the crystal lattice affect the physicochemical stability of this compound?

- Methodology : Analyze X-ray structures to identify dominant packing motifs (e.g., π–π stacking between dichlorophenyl rings or N–H⋯O hydrogen bonds). Use DSC/TGA to measure thermal stability (decomposition onset >200°C) and correlate with lattice energy calculations (CRYSTAL17 software). Stability under humidity can be tested via accelerated aging studies (40°C/75% RH for 4 weeks) .

Q. What strategies resolve contradictions in reported bioactivity data for sulfonamide derivatives, such as varying IC₅₀ values across studies?

- Methodology :

- Experimental Replication : Standardize assay conditions (e.g., cell passage number, serum concentration) and validate compound solubility (use DMSO stocks ≤0.1% v/v).

- Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioActivity Data) to identify outliers.

- Structure-Activity Landscapes : Cluster analogs by substituent patterns and bioactivity profiles to detect trends (e.g., chloro vs. methyl groups altering logP and efficacy) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.